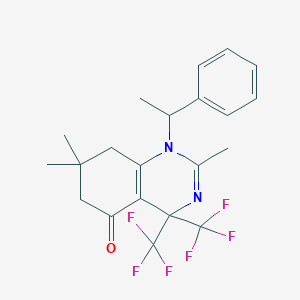![molecular formula C20H15ClN4O5 B15022175 (1E)-1-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15022175.png)
(1E)-1-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dinitrophenyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-(4-CHLOROPHENYL)METHOXYBENZALDEHYDE and 2,4-DINITROPHENYLHYDRAZINE. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
3-Chloro-4-fluorophenylboronic acid: Similar in having a chlorophenyl group, but it has different functional groups and applications.
Allylamine: Contains an amine group and is used in different chemical reactions and applications.
Uniqueness
(1E)-1-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C20H15ClN4O5 |
|---|---|
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H15ClN4O5/c21-16-5-1-15(2-6-16)13-30-18-8-3-14(4-9-18)12-22-23-19-10-7-17(24(26)27)11-20(19)25(28)29/h1-12,23H,13H2/b22-12+ |
Clé InChI |
YBJZTIUCENMTQN-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022112.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)
![2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
![N'-[(E)-anthracen-9-ylmethylidene]-4-methylbenzohydrazide](/img/structure/B15022133.png)

![6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15022151.png)
![3-[2-(benzyloxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022156.png)
![3-(4-chlorophenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15022159.png)
![6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022167.png)
![5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15022171.png)
![3-Benzyl-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15022174.png)
